1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with multiple aminoethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione typically involves multi-step reactions starting from simpler precursors. One common method involves the reaction of pyrrolidine-2,5-dione with 2-aminoethylamine under controlled conditions to introduce the aminoethyl groups. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained at around 50-60°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, potentially affecting their function. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
2-(2-Aminoethylamino)ethanol: Shares similar aminoethyl groups but lacks the pyrrolidine-2,5-dione core.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups but has a different core structure[][9].
Uniqueness: 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core with multiple aminoethyl substituents.
Properties
CAS No. |
52300-97-7 |
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Molecular Formula |
C12H25N5O2 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H25N5O2/c13-3-4-14-5-6-15-7-8-16-9-10-17-11(18)1-2-12(17)19/h14-16H,1-10,13H2 |
InChI Key |
ZPKFXRHWTIVUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNCCNCCNCCN |
Origin of Product |
United States |
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